molecular formula C13H20N4 B15271813 (3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine

(3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine

Cat. No.: B15271813
M. Wt: 232.32 g/mol
InChI Key: BLDBRIXGTZMTMN-UHFFFAOYSA-N
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Description

(3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazolo[4,3-a]pyridine core, which is a nitrogen-containing heterocycle, combined with a 3-methylbutyl group and an ethylamine moiety. The presence of the triazolo[4,3-a]pyridine ring imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine typically involves the formation of the triazolo[4,3-a]pyridine core followed by the introduction of the 3-methylbutyl and ethylamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazolo[4,3-a]pyridine ring. Subsequent alkylation and amination steps introduce the 3-methylbutyl and ethylamine groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent selection, temperature control, and purification techniques like crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the triazolo[4,3-a]pyridine ring or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolo[4,3-a]pyridine ring, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

(3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo[4,3-a]pyridine ring can bind to these targets, modulating their activity and leading to various biological effects. The compound may influence signaling pathways, enzyme activity, or receptor function, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the triazolo[4,3-a]pyridine ring. This structure imparts distinct biological activity and chemical reactivity, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

3-methyl-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butan-1-amine

InChI

InChI=1S/C13H20N4/c1-10(2)7-8-14-11(3)13-16-15-12-6-4-5-9-17(12)13/h4-6,9-11,14H,7-8H2,1-3H3

InChI Key

BLDBRIXGTZMTMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(C)C1=NN=C2N1C=CC=C2

Origin of Product

United States

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